5-[3-methoxy-4-(pentafluorophenoxy)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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Overview
Description
5-[3-METHOXY-4-(2,3,4,5,6-PENTAFLUOROPHENOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-METHOXY-4-(2,3,4,5,6-PENTAFLUOROPHENOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as sodium hydride, in a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[3-METHOXY-4-(2,3,4,5,6-PENTAFLUOROPHENOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple aromatic rings and functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF under an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its aromatic rings and functional groups can facilitate binding to specific biological targets .
Medicine
In medicine, researchers may investigate the compound’s potential therapeutic properties, including its ability to act as an inhibitor or activator of specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-[3-METHOXY-4-(2,3,4,5,6-PENTAFLUOROPHENOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to bind to proteins, enzymes, or receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-phenethyl-2H-pyran-2-one: Another aromatic compound with methoxy and phenyl groups.
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: Contains methoxy and benzodioxole groups.
Uniqueness
5-[3-METHOXY-4-(2,3,4,5,6-PENTAFLUOROPHENOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its combination of multiple aromatic rings, methoxy, and pentafluorophenoxy groups. This unique structure provides distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C32H24F5NO3 |
---|---|
Molecular Weight |
565.5 g/mol |
IUPAC Name |
5-[3-methoxy-4-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C32H24F5NO3/c1-32(2)13-18-23-17-7-5-4-6-15(17)8-10-19(23)38-30(24(18)20(39)14-32)16-9-11-21(22(12-16)40-3)41-31-28(36)26(34)25(33)27(35)29(31)37/h4-12,30,38H,13-14H2,1-3H3 |
InChI Key |
ZMTLNCODGAKUHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OC6=C(C(=C(C(=C6F)F)F)F)F)OC)C(=O)C1)C |
Origin of Product |
United States |
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